ATP-Red 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ATP-Red 1 is a multisite-binding switchable fluorescent probe that selectively and rapidly detects intracellular concentrations of adenosine triphosphate (ATP) in living cells. It is widely used in scientific research due to its high specificity and sensitivity in measuring ATP levels, which are crucial for various cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

ATP-Red 1 is synthesized through a series of chemical reactions involving the formation of a boron-ribose complex. The synthetic route typically involves the following steps:

Formation of the boron-ribose complex: This step involves the reaction of boronic acid with ribose to form a boron-ribose complex.

Introduction of the fluorescent moiety: The fluorescent moiety is introduced through a coupling reaction with the boron-ribose complex.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by:

Optimizing reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.

Automating the process: Automation of the synthesis and purification steps ensures consistency and efficiency in production.

Quality control: Rigorous quality control measures, including HPLC and mass spectrometry, are implemented to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

ATP-Red 1 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may affect its fluorescence properties.

Reduction: Reduction reactions can also impact the fluorescence intensity of this compound.

Substitution: Substitution reactions involving the boron-ribose complex can modify the structure and properties of this compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example:

Oxidation products: Oxidation reactions may result in the formation of oxidized derivatives of this compound.

Reduction products: Reduction reactions may yield reduced forms of this compound with altered fluorescence properties.

Aplicaciones Científicas De Investigación

ATP-Red 1 has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe to study ATP levels in various chemical reactions and processes.

Biology: Employed in live-cell imaging to monitor ATP levels in real-time, providing insights into cellular metabolism and energy production.

Medicine: Utilized in medical research to investigate the role of ATP in various diseases and conditions, such as cancer and neurodegenerative disorders.

Industry: Applied in industrial processes to monitor ATP levels and optimize production processes

Mecanismo De Acción

ATP-Red 1 exerts its effects through a mechanism involving the binding of ATP to the boron-ribose complex. The presence of ATP induces a conformational change in the complex, resulting in the opening of the ring structure and the production of fluorescence. This fluorescence can be measured to determine ATP levels in living cells .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to ATP-Red 1 include:

BioTracker ATP-Red: Another fluorescent probe used for detecting ATP in living cells.

Mito-Tracker Green: A fluorescent dye used to stain mitochondria in live cells.

JC-1: A fluorescent dye used to measure mitochondrial membrane potential

Uniqueness of this compound

This compound is unique due to its high specificity and sensitivity in detecting ATP levels. Unlike other fluorescent probes, this compound can rapidly and selectively respond to changes in ATP concentrations, making it an invaluable tool in scientific research .

Actividad Biológica

ATP-Red 1 is a multisite-binding switchable fluorescent probe that has garnered attention for its ability to selectively and rapidly respond to intracellular levels of adenosine triphosphate (ATP) in living cells. This compound is particularly significant in the study of mitochondrial function and cellular metabolism, given ATP's critical role as an energy currency in biological systems.

This compound operates by binding specifically to ATP, leading to a fluorescence change that can be quantitatively measured. The compound exhibits maximum absorption and emission wavelengths of 570/566 nm and 590/585 nm, respectively . Its high membrane permeability allows it to effectively penetrate cell membranes, making it suitable for live-cell imaging applications. Upon binding ATP, the fluorescence intensity of this compound increases significantly—up to 5.6-fold in the presence of 5 mM ATP .

1. Mitochondrial Imaging

This compound has been utilized extensively for real-time monitoring of mitochondrial ATP levels. Live-cell imaging studies have demonstrated that this compound predominantly localizes to mitochondria, allowing researchers to visualize changes in mitochondrial ATP concentrations under various physiological conditions . For instance, a study showed decreased mitochondrial ATP levels in cells subjected to potassium cyanide (KCN) treatment, which inhibits oxidative phosphorylation (OXPHOS), as well as during starvation conditions .

2. Cancer Research

The probe has also been instrumental in cancer research. High ATP production has been linked to increased metastatic potential in cancer cells. In a study involving MDA-MB-231 breast cancer cells, it was found that cells with elevated ATP levels exhibited enhanced migration and invasion capabilities, suggesting that ATP acts as a metabolic marker for aggressive cancer phenotypes . Furthermore, treatment with drugs that deplete ATP, such as Bedaquiline, showed promise in reducing metastasis by targeting high-ATP cancer cells .

Case Study: Monitoring Apoptosis

In a notable study, researchers used this compound to observe changes in mitochondrial ATP levels during early stages of apoptosis. The probe allowed for the detection of increased mitochondrial ATP levels before significant morphological changes occurred in the cells, indicating its potential as an early marker for apoptotic processes .

Case Study: Drug Resistance Mechanisms

Another investigation highlighted the role of this compound in understanding drug resistance mechanisms in cancer therapy. By isolating ATP-high and ATP-low subpopulations from MCF7 breast cancer cells using flow cytometry after staining with this compound, researchers could identify cellular characteristics associated with drug resistance. This approach revealed that high ATP levels were correlated with increased expression of genes related to mitochondrial function and drug resistance .

Research Findings Summary

Propiedades

IUPAC Name |

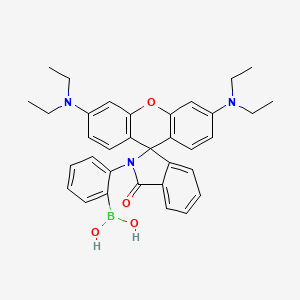

[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36BN3O4/c1-5-36(6-2)23-17-19-27-31(21-23)42-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35(40)41/h9-22,40-41H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNKNUIFMZUJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36BN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.